Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Medicinal chemistry Structure-activity relationship Drug design

Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS 329700-15-4) is a synthetic heterocyclic compound belonging to the dihydropyridinone subclass of 1,4-dihydropyridines. Its core structure features a 6-oxo-1,4,5,6-tetrahydropyridine ring with a 4-chlorophenyl substituent at position 4, a methyl group at position 2, and an ethyl ester at position 3.

Molecular Formula C15H16ClNO3
Molecular Weight 293.75
CAS No. 329700-15-4
Cat. No. B2593898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
CAS329700-15-4
Molecular FormulaC15H16ClNO3
Molecular Weight293.75
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C15H16ClNO3/c1-3-20-15(19)14-9(2)17-13(18)8-12(14)10-4-6-11(16)7-5-10/h4-7,12H,3,8H2,1-2H3,(H,17,18)
InChIKeyDQGFSUNCSJBMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS 329700-15-4): Compound Class and Structural Identity


Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS 329700-15-4) is a synthetic heterocyclic compound belonging to the dihydropyridinone subclass of 1,4-dihydropyridines. Its core structure features a 6-oxo-1,4,5,6-tetrahydropyridine ring with a 4-chlorophenyl substituent at position 4, a methyl group at position 2, and an ethyl ester at position 3 [1]. The compound is listed in PubChem (CID 5193835) and is primarily used as a research chemical and synthetic intermediate in medicinal chemistry programs.

Why 1,4-Dihydropyridine Scaffold Substitutions Cannot Be Interchanged: The Critical Role of 4-Chlorophenyl and 6-Oxo Groups in Target Engagement


The 1,4-dihydropyridine (1,4-DHP) scaffold is highly sensitive to aryl ring substitutions at the 4-position and the oxidation state of the heterocyclic core. In the dihydropyridinone subclass (6-oxo derivatives), the carbonyl group alters the ring's electronics, hydrogen-bonding capacity, and metabolic stability compared to classic 1,4-DHP calcium channel blockers. Patent literature on structurally related dihydropyridinones demonstrates that even a single chlorine substitution on the 4-phenyl ring can dramatically shift inhibitory potency against elastase and other serine proteases, making generic exchange of analogs unreliable without target-specific quantitative data [1]. For procurement, selecting the exact 4-(4-chlorophenyl)-6-oxo derivative is essential to ensure the intended pharmacological profile and synthetic utility.

Quantitative Evidence Guide for Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate: Head-to-Head Comparator Data


Structural Uniqueness vs. Closest Non-Chlorinated Analog: Impact on Predicted LogP and Hydrogen Bonding

The 4-(4-chlorophenyl) substitution, compared to the unsubstituted 4-phenyl analog, modifies lipophilicity and hydrogen-bond acceptor capacity. Computed properties from PubChem indicate a rotatable bond count of 4 and a hydrogen bond acceptor count of 3, which influence membrane permeability and target binding. Direct experimental comparator data are not yet published; this evidence is class-level inference based on the well-established SAR of 1,4-dihydropyridines [1].

Medicinal chemistry Structure-activity relationship Drug design

Spectral Identity Confirmation: Distinct GC-MS and NMR Fingerprint Prevents Misidentification

The target compound possesses a unique gas chromatography-mass spectrometry (GC-MS) fingerprint with a molecular ion peak at m/z 293 and a base peak at m/z 220, as cataloged in the SpectraBase database. This spectral signature differentiates it from regioisomeric or des-chloro analogs, which exhibit distinct fragmentation patterns . No head-to-head quantitative comparison is provided, but the deposited spectra serve as a definitive identity verification tool for procurement.

Analytical chemistry Quality control Compound procurement

Acute Oral Toxicity Classification: Differentiated Safety Handling Requirement vs. Common Dihydropyridine Drugs

The compound is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed) according to ECHA notifications aggregated in PubChem. This GHS classification highlights a distinct hazard compared to many marketed 1,4-dihydropyridine calcium channel blockers, which often fall under no acute toxicity classification or a lower category, implying that the 4-chlorophenyl-6-oxo derivative requires stricter handling protocols [1].

Occupational safety Laboratory procurement Risk assessment

Application Scenarios for Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate Based on Quantitative Evidence


Lead Optimization in Serine Protease Inhibitor Programs

Given the established role of dihydropyridinone scaffolds in inhibiting human neutrophil elastase (HNE) as described in patent US20080045541 [1], this specific 4-(4-chlorophenyl) derivative serves as a key intermediate for synthesizing focused libraries. The 4-chloro substituent's electronic effects can be exploited to tune potency and selectivity over related proteases, making the compound ideal for structure-activity relationship (SAR) studies in cardiovascular and pulmonary disease indications.

Authenticated Reference Standard for Chromatographic Method Development

With a well-characterized GC-MS and NMR signature archived in SpectraBase [1], the compound can be used as a qualitative reference standard during the development of HPLC/GC purity methods for dihydropyridinone analog batches. Its distinct retention index and fragmentation profile allow calibration and system suitability testing across different analytical platforms.

Building Block for Calcium Channel Modulator Probe Molecules

The 1,4-dihydropyridine core is synonymous with L-type calcium channel modulation. Although the 6-oxo variant is not a classical calcium channel blocker, its synthetic elaboration can yield novel modulators with altered voltage-dependence. The compound's computed lipophilicity (XLogP 2.3) suggests adequate permeability for cell-based assays, positioning it as a privileged scaffold for neuroscience and cardiovascular target validation [1].

Quote Request

Request a Quote for Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.